Cas no 1361796-81-7 (2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl)

2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl 化学的及び物理的性質
名前と識別子
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- 2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl
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- インチ: 1S/C14H9Cl2F3/c1-8-7-9(5-6-11(8)14(17,18)19)10-3-2-4-12(15)13(10)16/h2-7H,1H3
- InChIKey: QVDCDPGVFAVEMQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C1C=CC(C(F)(F)F)=C(C)C=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 306
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 6
2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011010428-1g |
2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl |
1361796-81-7 | 97% | 1g |
1,549.60 USD | 2021-07-04 | |
Alichem | A011010428-500mg |
2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl |
1361796-81-7 | 97% | 500mg |
863.90 USD | 2021-07-04 | |
Alichem | A011010428-250mg |
2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl |
1361796-81-7 | 97% | 250mg |
489.60 USD | 2021-07-04 |
2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenylに関する追加情報
Introduction to 2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl (CAS No. 1361796-81-7)
2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl, identified by its CAS number 1361796-81-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This biphenyl derivative, characterized by its chloro and trifluoromethyl substituents, exhibits unique structural and electronic properties that make it a valuable candidate for various applications, particularly in the development of advanced materials and bioactive molecules.
The molecular structure of 2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl consists of two phenyl rings connected at the para positions, with chloro groups at the 2 and 3 positions on one ring and a methyl group along with a trifluoromethyl group at the 3' and 4' positions on the other. This specific arrangement imparts a high degree of lipophilicity and electronic tunability, making it an attractive scaffold for drug design and material science applications.
In recent years, the study of halogenated biphenyls has expanded considerably due to their potential in medicinal chemistry. The presence of chloro and trifluoromethyl groups enhances the metabolic stability and binding affinity of these compounds, which are critical factors in pharmaceutical development. Specifically, 2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl has been explored as a precursor in synthesizing novel compounds with therapeutic properties.
One of the most compelling areas of research involving 2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl is its application in the development of organic electronic materials. The compound's electron-withdrawing nature and planar structure make it suitable for use in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells. Recent studies have demonstrated its efficacy in enhancing charge transport properties, which is crucial for improving the performance of next-generation electronic devices.
The pharmaceutical industry has also shown interest in 2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl due to its potential as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of this biphenyl have been investigated for their ability to inhibit specific enzymes involved in disease pathways, highlighting its significance in drug discovery efforts.
The synthesis of 2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only facilitate the production of this compound but also provide insights into developing other halogenated biphenyl derivatives.
In conclusion, 2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl (CAS No. 1361796-81-7) represents a promising compound with diverse applications in both materials science and pharmaceutical research. Its unique structural features and functional groups make it a versatile building block for designing novel materials and bioactive molecules. As research continues to uncover new possibilities for this compound, its significance in advancing scientific knowledge is likely to grow further.
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